molecular formula C19H13F3O B1303400 4,4',4''-Trifluorotrityl Alcohol CAS No. 379-57-7

4,4',4''-Trifluorotrityl Alcohol

Cat. No. B1303400
CAS RN: 379-57-7
M. Wt: 314.3 g/mol
InChI Key: JALVMPWRAMMHQY-UHFFFAOYSA-N
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Description

4,4',4''-Trifluorotrityl alcohol is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the properties and reactivity of trifluorotrityl alcohol. For instance, the use of a trifluoromethyl group as part of a protecting group for alcohols suggests that trifluorotrityl alcohol may also be used in a similar context due to the electron-withdrawing nature of the trifluoromethyl group .

Synthesis Analysis

The synthesis of compounds related to this compound, such as 4-trifluoromethylbenzenepropargyl ethers, involves the use of alcohol protecting groups that are stable and can be removed when necessary . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies for protecting group application and removal could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the trifluoromethyl groups. These groups are known to be electron-deficient and can affect the overall electron distribution within the molecule. This characteristic could impact the reactivity and stability of the alcohol, as seen in the case of the 4-trifluoromethylbenzenepropargyl ethers .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups often include their role as electron-withdrawing groups. In the context of glycosylation reactions, the presence of a trifluoromethyl group in a protecting group, such as in 4-trifluoromethylbenzenepropargyl ethers, leads to high selectivity due to the steric and electronic effects . Similarly, this compound may exhibit selective reactivity in the presence of certain reagents or catalysts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly described in the provided papers, the properties of related compounds can offer some predictions. For example, the use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions indicates that trifluoromethyl groups can enhance the reactivity of alcohols with acid anhydrides . This suggests that this compound may also have unique reactivity profiles when interacting with various reagents and catalysts due to the influence of the trifluoromethyl groups.

Scientific Research Applications

Stereoselective Glycosylation

4-Trifluoromethylbenzenepropargyl ethers, closely related to 4,4',4''-Trifluorotrityl Alcohol, have been identified as stable and minimal sterically hindered alcohol protecting groups. These groups can be efficiently removed in a single step using lithium naphthalenide. This characteristic makes them particularly useful in stereoselective glycosylation reactions. When used alongside the 4,6-O-benzylidene protecting group, the glycosylation reactions of 2-O-(4-trifluoromethylbenzenepropargyl)-protected mannosyl donors show exceptional beta-selectivity, emphasizing their potential in precise synthetic organic chemistry processes (Crich & Karatholuvhu, 2008).

Novel Synthetic Pathways

The research has explored the versatility of trifluoromethylbenzenepropargyl ethers in synthetic chemistry, including their role in the synthesis of 4-azidotetrahydropyrans via Prins cyclization. This synthesis approach, benefiting from the presence of trifluoroacetic acid, offers a simple and cost-effective method to produce derivatives with significant yields and selectivity, showcasing the potential of trifluoromethyl groups in facilitating complex reactions (Yadav et al., 2007).

Hydroalkoxylation and Catalysis

Further investigations have identified the use of trifluoromethyl groups in the hydroalkoxylation of unactivated olefins. This process, utilizing a cobalt complex along with silane and N-fluoropyridinium salt, exhibits high functional group tolerance and versatility, indicating the effectiveness of trifluoromethyl groups in catalytic systems. The reaction's mechanism suggests the involvement of carbon radical and carbocation intermediates, highlighting the intricate balance of reactivity and selectivity offered by trifluoromethyl groups in synthetic chemistry (Shigehisa et al., 2013).

Electrophilic Aromatic Chlorination

The role of polyfluorinated alcohols, such as 2,2,2-trifluoroethanol, in enabling haloperoxidase-type activity and the oxychlorination of arenes without a metal catalyst marks another significant application. This dual function catalyzes the electrophilic chlorination of less reactive arenes and the oxidation of chloride at lower hydrogen ion concentrations. Such findings underscore the potential of trifluoromethyl groups in enhancing catalytic processes, offering a new manifestation of template catalysis (Ben-Daniel et al., 2003).

Mechanism of Action

properties

IUPAC Name

tris(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVMPWRAMMHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380748
Record name 4,4',4''-Trifluorotrityl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379-57-7
Record name 4,4',4''-Trifluorotrityl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 379-57-7
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